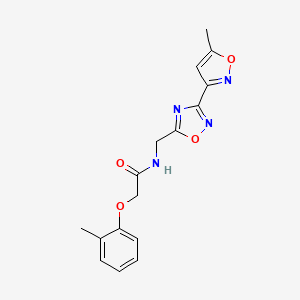

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide

Description

N-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole core substituted with a 5-methylisoxazole moiety and an o-tolyloxy (ortho-methylphenoxy) group. The 1,2,4-oxadiazole scaffold is known for metabolic stability and hydrogen-bonding capabilities, while the methylisoxazole and o-tolyloxy groups may enhance target binding and modulate physicochemical properties.

Properties

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4/c1-10-5-3-4-6-13(10)22-9-14(21)17-8-15-18-16(20-24-15)12-7-11(2)23-19-12/h3-7H,8-9H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXBZOLZPCPOEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC2=NC(=NO2)C3=NOC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups: an isoxazole ring, an oxadiazole ring, and an acetamide structure. Its molecular formula is with a molecular weight of approximately 298.302 g/mol. The purity of synthesized compounds typically reaches around 95%, making them suitable for various biological assays.

Structural Components

| Component | Description |

|---|---|

| Isoxazole Ring | Contributes to biological activity |

| Oxadiazole Ring | Enhances interaction with molecular targets |

| Amide Group | Improves solubility and bioavailability |

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The structural features allow for various non-covalent interactions, including hydrogen bonding and π-π stacking. These interactions may modulate the activity of target molecules, influencing critical biochemical pathways.

Anticancer Properties

Preliminary studies suggest that this compound exhibits anticancer properties. For instance, derivatives of oxadiazole have shown significant cytotoxicity against various cancer cell lines, including:

- MCF-7 (breast adenocarcinoma)

- MDA-MB-231 (triple-negative breast cancer)

- SK-MEL-2 (melanoma)

In these studies, certain derivatives demonstrated IC50 values in the micromolar range, indicating potent anticancer activity . Flow cytometry assays revealed that these compounds can induce apoptosis in cancer cells in a dose-dependent manner .

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 0.65 |

| MDA-MB-231 | 2.41 |

| SK-MEL-2 | 0.85 |

These findings suggest that the compound exhibits selective cytotoxicity against breast cancer cells while sparing normal cells at higher concentrations .

Study 2: Mechanistic Insights

Further investigation into the mechanism revealed that the compound may disrupt cell cycle progression at the G0-G1 phase, potentially through interference with DNA replication machinery. This mechanism aligns with findings from similar oxadiazole derivatives that showed high selectivity against cancerous cells without affecting normal cells significantly .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related acetamide derivatives with variations in substituents on the oxadiazole ring, aryloxy groups, and alkyl chains. Key analogs from the literature include:

Table 1: Structural and Physicochemical Comparison

Structural Differences and Implications

Physicochemical Properties: Melting Points: Analogs with electron-withdrawing groups (e.g., 4-chlorophenoxy in 11as) exhibit higher melting points (>118°C) due to stronger intermolecular forces, whereas alkyl-substituted derivatives (12a, 12b) melt at lower temperatures (<100°C) . Isomer Ratios: The target compound’s isomer ratio (if any) is undocumented, but related compounds show 2:1 to 4:1 ratios in NMR, suggesting conformational flexibility in the acetamide side chain .

Synthetic Routes :

- The target compound likely follows a pathway similar to 11as and 12a–b, involving nucleophilic substitution between a chlorinated acetamide intermediate (e.g., 5d) and an oxadiazole-methylamine derivative (e.g., 10f) under triethylamine catalysis .

- In contrast, sulfonamide analogs () require sulfamoyl coupling, which introduces distinct reactivity and purification challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.